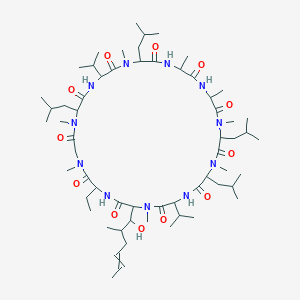![molecular formula C21H26ClFN6O2 B14115362 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one
Uniqueness
The uniqueness of 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H26ClFN6O2 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H26ClFN6O2/c1-3-4-5-6-7-8-12-29-17-18(28(2)21(31)26-19(17)30)25-20(29)27-24-13-14-15(22)10-9-11-16(14)23/h9-11,13H,3-8,12H2,1-2H3,(H,25,27)(H,26,30,31)/b24-13+ |
Clé InChI |
ZHNLIAIAPDJDNJ-ZMOGYAJESA-N |
SMILES isomérique |
CCCCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
SMILES canonique |
CCCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


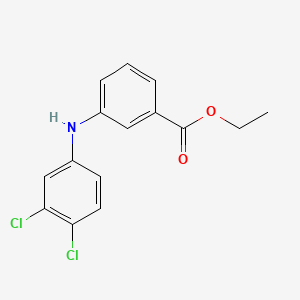
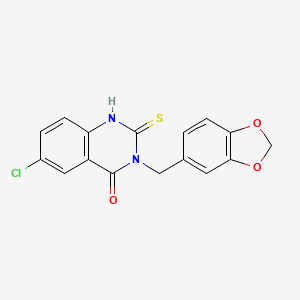
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
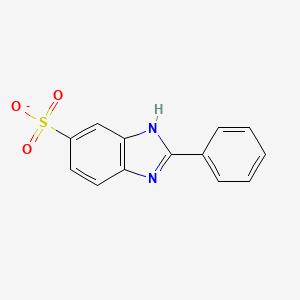
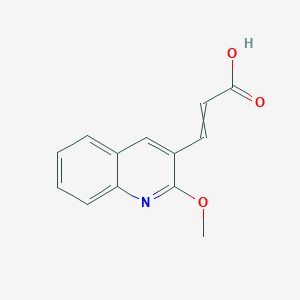
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
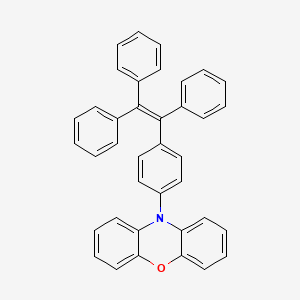

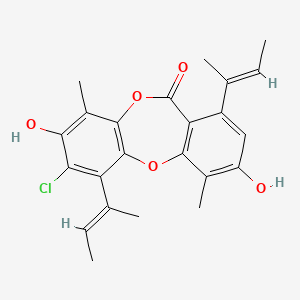

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
